molecular formula C15H15N3O2S B5588216 N-(1,3-BENZOTHIAZOL-2-YL)-N'-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE

N-(1,3-BENZOTHIAZOL-2-YL)-N'-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE

Cat. No.: B5588216
M. Wt: 301.4 g/mol
InChI Key: DZOKGMPKKZAOMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-N’-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are privileged bicyclic heterocyclic moieties present in a wide variety of synthetic and natural products. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-N’-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

N-(1,3-BENZOTHIAZOL-2-YL)-N’-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.

    Coupling Reactions: The compound can participate in coupling reactions, forming new C-C or C-N bonds.

Scientific Research Applications

N-(1,3-BENZOTHIAZOL-2-YL)-N’-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-N’-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

N-(1,3-BENZOTHIAZOL-2-YL)-N’-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE can be compared with other benzothiazole derivatives, such as:

These comparisons highlight the unique structural features and biological activities of N-(1,3-BENZOTHIAZOL-2-YL)-N’-CYCLOPROPANECARBONYLCYCLOPROPANECARBOHYDRAZIDE, making it a valuable compound in various fields of research.

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N'-(cyclopropanecarbonyl)cyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2S/c19-13(9-5-6-9)17-18(14(20)10-7-8-10)15-16-11-3-1-2-4-12(11)21-15/h1-4,9-10H,5-8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOKGMPKKZAOMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NN(C2=NC3=CC=CC=C3S2)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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